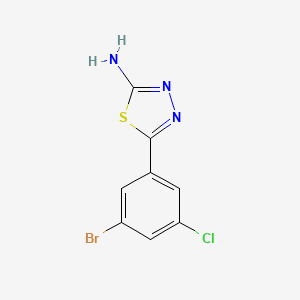
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromochlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-chloroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, resulting in structural modifications.
Coupling Reactions: The bromochlorophenyl group can undergo coupling reactions with other aromatic compounds, forming biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or proteases, leading to the suppression of cancer cell growth. In agrochemicals, it may disrupt the metabolic processes of pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-chloro-5-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-iodo-5-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C8H5BrClN3S |
|---|---|
Molecular Weight |
290.57 g/mol |
IUPAC Name |
5-(3-bromo-5-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
MWXLDYVSVMGAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















